molecular formula C5H5NO2 B588130 2-Methyloxazole-5-carbaldehyde CAS No. 153138-05-7

2-Methyloxazole-5-carbaldehyde

Cat. No.: B588130
CAS No.: 153138-05-7
M. Wt: 111.1
InChI Key: GMUISAQLYQMSAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyloxazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-oxazole with a formylating agent under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures (2-8°C) to ensure stability .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyloxazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyloxazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyloxazole-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 2-Methyl-1,3-oxazole-4-carbaldehyde
  • 2-Methyl-1,3-oxazole-5-carboxylic acid
  • 2-Methyl-1,3-oxazole-5-methanol

Uniqueness: 2-Methyloxazole-5-carbaldehyde is unique due to its specific structural features and reactivity. The presence of both the oxazole ring and the aldehyde group allows it to participate in a diverse array of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-methyl-1,3-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-4-6-2-5(3-7)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUISAQLYQMSAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30934682
Record name 2-Methyl-1,3-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-42-7, 153138-05-7
Record name 2-Methyl-5-oxazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1,3-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-oxazole-5-carbaldehyde
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